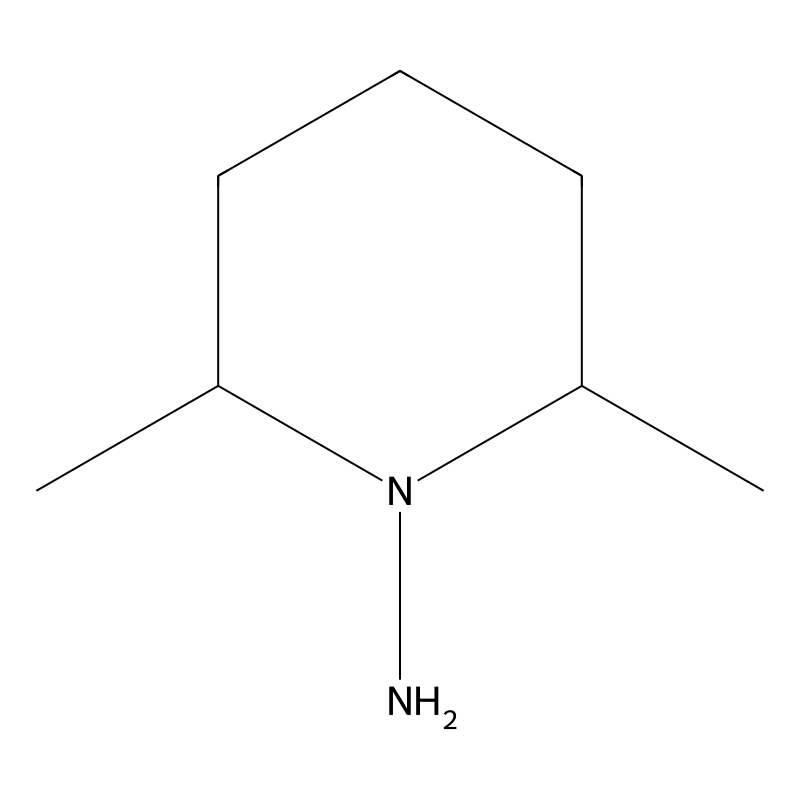

1-Amino-2,6-dimethylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Amino-2,6-dimethylpiperidine is an organic compound with the molecular formula CHN and a molecular weight of approximately 128.2153 g/mol. It is classified as a piperidine derivative, specifically an amine, and is known for its unique structural characteristics, including two methyl groups at the 2 and 6 positions of the piperidine ring. The compound is recognized by various names, including 1-piperidinamine, 2,6-dimethyl-; and piperidine, 1-amino-2,6-dimethyl-. Its IUPAC Standard InChIKey is UAHWWAIVYPJROV-UHFFFAOYSA-N, and it has a CAS Registry Number of 39135-39-2 .

Currently, there is no scientific literature available on the specific mechanism of action of 1-Amino-2,6-dimethylpiperidine.

- Wear gloves, eye protection, and protective clothing when handling the compound.

- Work in a well-ventilated area to avoid inhalation.

- Avoid contact with skin and eyes.

- Store the compound in a cool, dry place away from incompatible materials.

Reactant in Organic Synthesis:

1-Amino-2,6-dimethylpiperidine finds use as a reactant in various organic synthesis reactions. One example is its role in the synthesis of N-substituted derivatives of 3-aminorhodanine, a heterocyclic compound with potential applications in the pharmaceutical industry [].

Precursor for Functional Group Transformations:

The presence of the amine group (NH2) and the two methyl groups (CH3) in its structure allows 1-Amino-2,6-dimethylpiperidine to participate in various functional group transformations. These transformations can involve reactions like acylation (formation of amide bonds), alkylation (formation of carbon-carbon bonds), and condensation reactions with carbonyl compounds.

Potential Applications in Drug Discovery:

Research suggests that 1-Amino-2,6-dimethylpiperidine may hold promise in the development of new drugs. Studies have explored its potential as a building block for the synthesis of:

- N-Alkylation: This reaction involves the introduction of alkyl groups to the nitrogen atom.

- Formation of Hydrazones: It serves as a reactant in synthesizing hydrazones.

- Cyclization Reactions: The compound acts as a superelectrophilic intermediate during 1,5-cyclization reactions .

The compound exhibits significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical agents. It is notably involved in the production of:

- Loop Diuretics: Such as clopamide, which is used to manage hypertension and edema.

- Cardiovascular Agents: Including piridomine, which has implications in cardiovascular therapies .

Additionally, it has been studied for its potential anticonvulsant properties .

The synthesis of 1-amino-2,6-dimethylpiperidine predominantly involves the reduction of 1-nitroso-2,6-dimethylpiperidine. A notable method includes:

- Catalytic Hydrogenation: This process utilizes a palladium catalyst that is partly poisoned with iron ions in an aqueous solvent. The presence of surfactants enhances the efficiency of this reaction, achieving complete conversion without the ecological drawbacks associated with previous methods .

1-Amino-2,6-dimethylpiperidine finds applications in various fields:

- Pharmaceutical Industry: As an intermediate for synthesizing diuretics and cardiovascular drugs.

- Organic Synthesis: It serves as a building block for developing complex organic molecules.

- Chemical Research: Utilized in studies involving electronic structures and vibrational spectra .

Several compounds are structurally similar to 1-amino-2,6-dimethylpiperidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-methylpropane | Simple branched amine | Lacks a cyclic structure; primarily used in synthesis. |

| N,N-Dimethylpiperidine | Dimethyl substitution on nitrogen | Used as a solvent and reagent; less biologically active. |

| 1-Amino-piperidine | Unsubstituted piperidine | More basic than its dimethyl-substituted counterpart; versatile in reactions. |

1-Amino-2,6-dimethylpiperidine stands out due to its specific methyl substitutions that enhance its biological activity and utility in pharmaceutical synthesis compared to these similar compounds .

Catalytic Hydrogenation of 1-Nitroso-2,6-dimethylpiperidine

The most widely documented and industrially relevant method for the preparation of 1-amino-2,6-dimethylpiperidine involves the catalytic hydrogenation of 1-nitroso-2,6-dimethylpiperidine [1]. This approach has gained prominence due to its ability to achieve high conversion rates and selectivity when properly optimized [1]. The process represents a significant advancement over earlier reduction methods that suffered from incomplete conversion and ecological deficiencies [1].

The hydrogenation reaction proceeds through the reduction of the nitroso functional group to produce the desired amino compound [1]. Under optimal conditions, this transformation can achieve conversion rates exceeding 99% with selectivity greater than 90% [1]. The reaction mechanism involves the adsorption of both hydrogen and the nitroso substrate onto the catalyst surface, followed by sequential hydrogen addition to convert the nitroso group to the amino functionality [1].

Research has demonstrated that the choice of catalyst system significantly influences both the reaction rate and product distribution [1]. The process requires careful control of multiple variables including temperature, pressure, catalyst loading, and the presence of catalyst modifiers to achieve optimal performance [1]. Industrial implementations of this methodology have successfully scaled the reaction to produce kilogram quantities of product with consistent quality [1].

Palladium-Based Catalyst Systems

Palladium-based catalysts represent the most effective catalyst systems for the hydrogenation of 1-nitroso-2,6-dimethylpiperidine [1]. These catalysts typically consist of palladium metal dispersed on various support materials, with the support choice significantly affecting catalyst performance and stability [1] [2]. The palladium content in supported catalysts generally ranges from 1 to 10% by weight, with optimal loading depending on the specific support material and reaction conditions [1].

Activated carbon serves as the most commonly employed support material for palladium catalysts in this application [1] [2]. The high porosity and surface area of activated carbon provide excellent palladium dispersion, leading to enhanced catalytic activity [2]. Additionally, the chemical stability of carbon supports under reducing conditions makes them particularly suitable for hydrogenation reactions [2]. Alternative support materials include aluminum oxide and gamma-alumina, which offer high thermal stability and tunable acidic properties [2].

The preparation of iron-modified palladium catalysts involves a specific poisoning procedure that dramatically enhances selectivity [1]. The catalyst modification process requires stirring the palladium catalyst with iron sulfate in water under inert atmosphere for 10 to 120 minutes [1]. Following this treatment, the catalyst is separated and can be used either in moist form or after drying [1]. The optimal palladium to iron molar ratio ranges from 20:1 to 0.5:1, with a ratio of approximately 4:1 providing the best balance of activity and selectivity [1].

| Parameter | Optimal Range | Preferred Conditions |

|---|---|---|

| Temperature (°C) | 30-50 | 40 |

| Hydrogen Pressure (bar) | 2-25 | 6 |

| Palladium Catalyst Loading (mol%) | 0.1-10 | 1-5 |

| Palladium Content on Support (wt%) | 1-10 | 10 |

| Palladium:Iron Molar Ratio | 20:1 to 0.5:1 | 4:1 |

| Reaction Time (hours) | 12 | 12 |

| Conversion (%) | >99 | 99.9 |

| Selectivity (%) | >90 | 90 |

Role of Iron Ion Poisoning in Selectivity Enhancement

The strategic poisoning of palladium catalysts with iron ions represents a critical advancement in optimizing the selectivity of 1-amino-2,6-dimethylpiperidine synthesis [1] [3]. This controlled poisoning process selectively deactivates certain active sites on the catalyst surface, leading to enhanced selectivity toward the desired product while maintaining high conversion rates [3]. The phenomenon demonstrates how catalyst poisoning can be utilized as a powerful tool to improve reaction outcomes rather than simply representing a detrimental effect [3].

Iron sulfate serves as the preferred iron source for catalyst modification due to its solubility and ease of handling [1]. The poisoning mechanism involves the formation of iron-palladium surface interactions that modify the electronic properties of the palladium active sites [4] [5]. Research has shown that iron modification promotes hydrogen coverage on the palladium surface while preventing oxidation of the metal under reaction conditions [5]. This synergistic effect between palladium and iron results in enhanced catalytic performance compared to either metal alone [5].

The extent of iron poisoning must be carefully controlled to achieve optimal results [1] [6]. Studies on iron contamination in catalytic systems have revealed that iron content below 8000 micrograms per gram generally enhances catalyst performance, while higher levels can lead to rapid deactivation [6]. The formation of palladium-oxygen-iron centers occurs upon iron modification, creating new active sites with different catalytic properties [4]. These modified sites exhibit enhanced selectivity for the desired hydrogenation pathway while suppressing unwanted side reactions [4].

Advanced characterization techniques including X-ray photoelectron spectroscopy have confirmed the presence of both iron(II) and iron(III) species on the catalyst surface following modification [4]. The ratio of these oxidation states influences catalyst performance, with iron(II) species generally providing superior catalytic activity [4]. Temperature-programmed reduction studies have demonstrated that iron modification affects the reducibility of palladium, with higher iron content leading to enhanced reduction behavior [4].

Solvent-Free Reaction Methodologies

The development of solvent-free methodologies for 1-amino-2,6-dimethylpiperidine synthesis represents a significant advancement in green chemistry applications [1]. These approaches eliminate the need for organic solvents and aqueous media, dramatically simplifying product isolation and reducing environmental impact [1]. The solvent-free process involves charging the reactor with only the iron-poisoned palladium catalyst and 1-nitroso-2,6-dimethylpiperidine substrate, followed by hydrogenation under controlled conditions [1].

Implementation of solvent-free conditions provides several operational advantages over traditional solvent-based processes [1]. The elimination of solvents reduces safety hazards associated with volatile organic compounds and eliminates the need for extensive waste treatment systems [1]. Additionally, the absence of solvents increases the volumetric productivity of the process, allowing for higher product yields per unit reactor volume [1]. The simplified reaction mixture also facilitates product recovery through straightforward distillation procedures [1].

The solvent-free approach achieves remarkably high conversion rates, with 1-nitroso-2,6-dimethylpiperidine conversion exceeding 99% under optimal conditions [1]. Product selectivity remains high at greater than 90%, with the primary byproduct being 2,6-dimethylpiperidine [1]. The water produced during the reaction comes solely from catalyst moisture and the water of reaction, typically amounting to 50-60 milliliters per batch [1]. This minimal water content significantly simplifies downstream processing compared to aqueous-based methods [1].

Recent advances in flow microreactor technology have further enhanced solvent-free synthesis capabilities [7]. Electroreductive cyclization methods using flow microreactors have demonstrated the ability to produce piperidine derivatives with high efficiency [7]. These systems leverage the large specific surface area of microreactors to achieve enhanced mass transfer and reaction rates [7]. Continuous operation for approximately one hour can produce preparative-scale quantities of product with improved yields compared to conventional batch processes [7].

Temperature and Pressure Optimization Strategies

Temperature and pressure optimization plays a crucial role in maximizing the efficiency of 1-amino-2,6-dimethylpiperidine synthesis through catalytic hydrogenation [1] [8]. The reaction can be conducted at ambient temperature, but elevated temperatures in the range of 20-80°C generally provide superior reaction rates and conversion [1]. The preferred temperature range of 30-50°C offers an optimal balance between reaction rate and catalyst stability [1].

Hydrogen pressure significantly influences both reaction kinetics and selectivity [1] [8]. The process operates effectively across a broad pressure range of 1-100 bar, with optimal performance achieved at 2-25 bar [1]. Higher pressures generally increase reaction rates by enhancing hydrogen availability at the catalyst surface [8]. However, excessive pressure can lead to over-hydrogenation and formation of unwanted byproducts [8]. Continuous flow hydrogenation systems have successfully operated at pressures of 30-90 bar with excellent conversion rates for related piperidine synthesis [8].

Temperature effects on catalyst performance extend beyond simple kinetic considerations [9]. Crystallographic studies of piperidine under varying temperature and pressure conditions have revealed that thermal expansion behavior is governed by both external lattice modes and intramolecular ring-flexing modes [9]. At temperatures below 100 K, external lattice modes dominate, while above this threshold, intramolecular vibrations become increasingly significant [9]. These structural changes can influence catalyst-substrate interactions and reaction selectivity [9].

The optimization of temperature and pressure conditions requires consideration of multiple interdependent factors [10]. Multi-objective Bayesian optimization approaches have emerged as powerful tools for identifying optimal reaction conditions with minimal experimental effort [10]. These methods can achieve yields exceeding 99% while maximizing productivity through systematic exploration of the parameter space [10]. Alternatively, intrinsic kinetic modeling provides deeper insights into reaction mechanisms but requires extensive experimental data collection [10].

Industrial implementation of optimized conditions has demonstrated significant improvements in process economics [11]. Continuous production methods operating at reduced pressures of 0.15-1.0 MPa have achieved pyridine conversion rates of 99-100% with piperidine selectivity exceeding 98% [11]. These milder conditions reduce equipment costs and safety requirements while maintaining high performance [11]. The use of specialized reactor designs, including shell-and-tube configurations, enables precise temperature control and efficient heat management [11].

Large-Scale Production Challenges

Large-scale production of 1-amino-2,6-dimethylpiperidine presents numerous technical and economic challenges that must be addressed for successful industrial implementation [12] [13]. Raw material cost volatility represents a primary concern, particularly regarding palladium catalyst expenses and the availability of iron salts for catalyst modification [12]. Fluctuations in precious metal prices can significantly impact production economics, necessitating effective catalyst recycling strategies and alternative support materials [12].

Process complexity associated with multi-step catalyst preparation and precise poisoning procedures creates scalability challenges [13]. The preparation of iron-modified palladium catalysts requires careful control of modification conditions to ensure consistent performance across large batches [1]. Variations in catalyst properties can lead to significant differences in conversion and selectivity, making quality control critical for industrial operations [12]. The development of standardized catalyst preparation protocols and automated systems helps address these consistency requirements [13].

Environmental considerations play an increasingly important role in large-scale production decisions [13] [12]. Traditional solvent-based processes generate substantial waste streams requiring expensive treatment systems [13]. The implementation of solvent-free methodologies addresses many environmental concerns but introduces new challenges related to heat management and product recovery [1]. Regulatory requirements for emissions control and waste disposal add complexity and cost to industrial operations [12].

Equipment requirements for large-scale production involve specialized vessels capable of withstanding hydrogen pressures and housing catalyst systems [12]. The corrosive nature of some reaction mixtures necessitates the use of specialized materials and coatings, increasing capital costs [13]. Pressure vessel design must accommodate both safety requirements and operational efficiency, often requiring custom engineering solutions [12]. Modular reactor designs offer flexibility for scaling operations while maintaining consistent performance [12].

| Challenge Category | Specific Issues | Industrial Solutions | Economic Impact |

|---|---|---|---|

| Raw Material Costs | Palladium cost volatility, iron salt availability | Catalyst recycling, alternative supports | High |

| Process Complexity | Multi-step catalyst preparation, precise poisoning | Continuous flow processes, automation | Medium |

| Environmental Impact | Solvent usage, waste water treatment | Solvent-free methodologies, green chemistry | High |

| Equipment Requirements | Specialized vessels, pressure systems | Standardized reactor designs, modular systems | Medium |

| Quality Control | Conversion monitoring, purity control | In-line analysis, process optimization | Low |

Quality control and monitoring systems represent critical components of successful scale-up operations [10]. Real-time analysis using techniques such as Fourier-transform infrared spectroscopy enables continuous monitoring of reaction progress and product quality [10]. Artificial neural network models can provide predictive capabilities for process optimization and early detection of performance deviations [10]. These advanced monitoring systems help maintain consistent product quality while minimizing waste and optimizing resource utilization [10].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

39135-39-2

Dates

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5